(3b)-3-(Acetyloxy)-chol-5-ene-24-carboxylic Acid Ethyl Ester
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Overview
Description
(3b)-3-(Acetyloxy)-chol-5-ene-24-carboxylic Acid Ethyl Ester is a complex organic compound with a unique structure. It is characterized by its multiple stereocenters and a cyclopenta[a]phenanthrene core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3b)-3-(Acetyloxy)-chol-5-ene-24-carboxylic Acid Ethyl Ester typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of the acetyloxy and ethyl hexanoate groups. The reaction conditions often require the use of specific catalysts and reagents to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. These methods often employ continuous flow reactors and other advanced technologies to ensure consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(3b)-3-(Acetyloxy)-chol-5-ene-24-carboxylic Acid Ethyl Ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce ketones or other oxidized groups to alcohols or other reduced forms.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product is obtained.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
(3b)-3-(Acetyloxy)-chol-5-ene-24-carboxylic Acid Ethyl Ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3b)-3-(Acetyloxy)-chol-5-ene-24-carboxylic Acid Ethyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
(3b)-3-(Acetyloxy)-chol-5-ene-24-carboxylic Acid Ethyl Ester can be compared with other similar compounds, such as:
Cholan-24-oic acid: This compound shares a similar cyclopenta[a]phenanthrene core but differs in its functional groups and stereochemistry.
3-[(3R,5R,6R,8S,9S,10R,13R,14S,17R)-3,6-Dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid: This compound also shares a similar core structure but has different functional groups and stereochemistry.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Biological Activity
(3β)-3-(Acetyloxy)-chol-5-ene-24-carboxylic Acid Ethyl Ester, known by its CAS number 75861-02-8, is a steroid derivative that has garnered attention for its potential biological activities. This article explores the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of (3β)-3-(Acetyloxy)-chol-5-ene-24-carboxylic Acid Ethyl Ester features a steroid backbone with an acetyloxy group at the 3β position and a carboxylic acid ethyl ester at the 24 position. This structural configuration is significant as it influences the compound's solubility, permeability, and biological interactions.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of steroid derivatives, including (3β)-3-(Acetyloxy)-chol-5-ene-24-carboxylic Acid Ethyl Ester. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : HeLa, SMMC7404, and PC3.
- IC50 Values : The compound exhibited an IC50 of approximately 15.1 µM against HeLa cells, indicating moderate cytotoxicity (Table 1) .
Cell Line | IC50 (µM) |
---|---|
HeLa | 15.1 |
SMMC7404 | 14.5 |
PC3 | 13.8 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and oxidative stress.
3. Neuroprotective Potential
Research into steroid derivatives has also suggested neuroprotective effects. The ability of such compounds to cross the blood-brain barrier enhances their therapeutic potential in neurodegenerative diseases. Investigations into the neuroprotective mechanisms are ongoing, with a focus on their ability to modulate neuroinflammation and promote neuronal survival.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of (3β)-3-(Acetyloxy)-chol-5-ene-24-carboxylic Acid Ethyl Ester:
- Cytotoxicity Studies : A study evaluating a series of steroidal oximes demonstrated that modifications in the steroid structure can significantly enhance cytotoxicity against cancer cells . This suggests that similar modifications to (3β)-3-(Acetyloxy)-chol-5-ene-24-carboxylic Acid Ethyl Ester could yield compounds with improved efficacy.
- Mechanistic Insights : Research indicates that steroid derivatives can activate apoptotic pathways through caspase activation and ROS production . Understanding these mechanisms is crucial for developing effective anticancer therapies.
Properties
IUPAC Name |
ethyl (5R)-5-[(3S,8S,9S,10R,13R,14S,17R)-3-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O4/c1-6-32-27(31)9-7-8-19(2)24-12-13-25-23-11-10-21-18-22(33-20(3)30)14-16-28(21,4)26(23)15-17-29(24,25)5/h10,19,22-26H,6-9,11-18H2,1-5H3/t19-,22+,23+,24-,25+,26+,28+,29-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRCFGCKGRCCEI-HSIBUNQISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.